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Compound of Interest

Compound Name: 5-Fluoro-2-methylindoline

CAS No.: 825-70-7

Cat. No.: B1609926 Get Quote

5-Fluoro-2-methylindoline (CAS: 825-70-7) represents a critical "privileged scaffold" in

modern medicinal chemistry. Unlike its aromatic counterpart (5-fluoro-2-methylindole), the

indoline core offers a distinct three-dimensional vector (puckered ring system) and enhanced

nitrogen nucleophilicity, making it an ideal building block for diversity-oriented synthesis.

Its efficacy is not defined by a single therapeutic indication but by its pharmacophore

performance:

Metabolic Blockade: The C5-fluorine atom blocks the primary site of Cytochrome P450-

mediated oxidative metabolism (hydroxylation), significantly extending the half-life of derived

drugs compared to non-fluorinated analogs.

Chiral Control: The C2-methyl group introduces a chiral center, allowing for the fine-tuning of

receptor selectivity (particularly 5-HT

and kinase targets) via stereoselective synthesis.

Comparative Analysis: Performance vs. Alternatives
The following analysis compares 5-Fluoro-2-methylindoline against its two closest structural

analogs: the oxidized indole form and the non-methylated indoline.

Table 1: Physicochemical & Functional Comparison
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Feature
5-Fluoro-2-

methylindoline
5-Fluoroindole 5-Fluoroindoline

Core Geometry

3D (Puckered):

Mimics proline/peptide

turns; better solubility.

Planar (Flat):

Intercalation potential;

lower solubility.

3D (Puckered):

Flexible, but lacks

steric constraint.

N-Nucleophilicity

High:

nitrogen is highly

reactive for

derivatization

(alkylation/acylation).

Low: Nitrogen lone

pair is part of aromatic

system; requires

strong bases.

High: Similar

reactivity, but lacks C2

steric control.

Metabolic Stability

High: 5-F blocks

oxidation; 2-Me

sterically hinders N-

dealkylation.

Moderate: 5-F blocks

oxidation, but C2/C3

are prone to oxidation

(oxindole formation).

Moderate: 5-F blocks

oxidation, but N-

dealkylation is faster

without C2-Me.

Receptor Selectivity

High: C2-Methyl

restricts conformation,

locking the "active"

rotamer.

Low: Planar structure

binds promiscuously

to flat hydrophobic

pockets.

Moderate: Flexible

ring allows "induced

fit," potentially

reducing selectivity.

Mechanism of Action: The "Fluorine-Methyl" Synergy
The Fluorine Effect: Replacing Hydrogen with Fluorine at C5 exerts a strong electron-

withdrawing effect (

), lowering the

of the amine slightly but drastically reducing metabolic clearance. The C-F bond (approx. 116
kcal/mol) is virtually metabolically inert.

The Methyl Effect: The C2-methyl group acts as a "conformational anchor." In 5-HT

receptor agonists, this methyl group often clashes with steric residues in off-target receptors
(like 5-HT

), thereby improving the safety profile (reducing hallucinogenic potential).
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Experimental Protocols
Protocol A: Reductive Synthesis from 5-Fluoro-2-
methylindole

Objective: Efficient conversion of the aromatic indole to the indoline scaffold.

Scale: Gram-scale (10 mmol).

Self-Validation: The disappearance of the C2=C3 double bond signal in

H NMR serves as the reaction endpoint.

Reagents:

5-Fluoro-2-methylindole (1.0 eq)[1]

Sodium Cyanoborohydride (NaBH

CN) (3.0 eq)

Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

Dissolution: Dissolve 5-Fluoro-2-methylindole (1.49 g, 10 mmol) in glacial acetic acid (20 mL)

in a round-bottom flask under

atmosphere. Cool to 10°C.

Reduction: Add NaBH

CN (1.88 g, 30 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain
temperature <15°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

Checkpoint: TLC (20% EtOAc/Hexane). The fluorescent indole spot should disappear; a

lower
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non-fluorescent spot (indoline) appears.

Quench: Pour the reaction mixture into ice-cold water (100 mL). Basify to pH >10 using 50%

NaOH solution (dropwise, with cooling).

Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine

(50 mL).

Purification: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO

, 0-10% MeOH in DCM).

Protocol B: Enantioselective Synthesis (Palladium-
Catalyzed)

Objective: Synthesis of chiral (S)- or (R)-5-Fluoro-2-methylindoline.

Reference: Adapted from Chem. Commun., 2014, 50, 13521 (C-H Activation route).

Step-by-Step Workflow:

Substrate: Start with N-(2-bromo-4-fluorophenyl)-N-isopropylacetamide.

Catalyst System: Pd(OAc)

(5 mol%) + Chiral Ligand (e.g., (R)-Binap or equivalent diphosphine).

Conditions: Heat in Toluene at 110°C with Cs

CO

(base) for 12 hours.

Mechanism: The Pd catalyst performs an intramolecular C(sp

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1609926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


)-H activation on the isopropyl methyl group, forming the C2-N bond and establishing the
chiral center.

Hydrolysis: The resulting amide is hydrolyzed (HCl/MeOH) to yield the free indoline.

Visualizing the Efficacy Logic
The following diagram illustrates the synthetic pathways and the Structure-Activity Relationship

(SAR) logic that defines the efficacy of this scaffold.

Precursor:
5-Fluoro-2-methylindole

TARGET SCAFFOLD:
5-Fluoro-2-methylindoline

Reduction
(NaBH3CN/AcOH)

C5-Fluorine:
Blocks Metabolic Oxidation

(Increases t1/2)

C2-Methyl:
Chiral Center & Steric Lock

(Increases Selectivity)

Indoline Nitrogen:
High Nucleophilicity

(Facilitates Library Synthesis)

5-HT2C Agonists
(Obesity/CNS)

Kinase Inhibitors
(Oncology)

Click to download full resolution via product page

Figure 1: Synthesis workflow and Pharmacophore Activity Relationship (SAR) mapping of 5-
Fluoro-2-methylindoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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